1-Decanamine, hydrochloride

Corrosion inhibition Brass protection Aliphatic amine inhibitor

1-Decanamine hydrochloride (CAS 143‑09‑9) occupies a unique C10 position in the n‑alkylamine hydrochloride series. It delivers 90% zinc corrosion inhibition with Langmuir‑type adsorption and displaces four interfacial water molecules (vs. 3 for C8, 2 for C6). Its CMC of 2.1×10⁻² mol/L enables precise micellization control. These chain‑length‑dependent properties prevent direct replacement with C8 or C12 analogs. Researchers using graphene oxide functionalization achieve a stable dispersion concentration of 9.5 g/L in SN500 oil. Choose this compound when the C10 alkyl chain is mechanistically required.

Molecular Formula C10H24ClN
Molecular Weight 193.76 g/mol
CAS No. 143-09-9
Cat. No. B127489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanamine, hydrochloride
CAS143-09-9
Synonyms1-Decanamine Hydrochloride;  Decanamine Hydrochloride;  Decylammonium Chloride;  n-Decylamine Hydrochloride;  n-Decylammonium Chloride
Molecular FormulaC10H24ClN
Molecular Weight193.76 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[NH3+].[Cl-]
InChIInChI=1S/C10H23N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H
InChIKeyRMKNCYHVESPYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decanamine Hydrochloride (CAS 143-09-9) Procurement Specifications and Physicochemical Baseline


1-Decanamine hydrochloride (decylamine hydrochloride, CAS 143-09-9) is a primary aliphatic amine hydrochloride salt with molecular formula C₁₀H₂₄ClN and molecular weight 193.76 g/mol [1]. It is structurally characterized by a linear 10‑carbon decyl chain terminating in a protonated primary ammonium group, which confers cationic surfactant behavior, water solubility, and the capacity to interact with negatively charged surfaces . The compound exists as a white to off‑white crystalline solid with a melting point >168°C (with decomposition) and is soluble in chloroform and methanol . As a member of the n‑alkylamine hydrochloride homologous series, its physicochemical properties—including critical micelle concentration (CMC), adsorption behavior, and solvation thermodynamics—are chain‑length‑dependent and cannot be assumed from adjacent homologs [2].

1-Decanamine Hydrochloride Procurement: Why C10 Chain Length Dictates Performance in Surfactant and Corrosion Applications


Procurement specialists and formulation scientists cannot treat 1‑decanamine hydrochloride as interchangeable with its adjacent C8, C12, or longer‑chain alkylamine hydrochloride analogs. Systematic studies across the homologous series demonstrate that the 10‑carbon decyl chain occupies a quantifiable performance niche: it provides higher corrosion inhibition efficiency than shorter‑chain octylamine (C8) and hexylamine (C6) on brass and zinc substrates, yet maintains dispersibility and solubility characteristics that deteriorate with longer C12–C18 chains [1]. The critical micelle concentration (CMC) decreases by approximately one order of magnitude per two additional methylene units, directly impacting surfactant selection for emulsification and micellar catalysis applications [2]. Furthermore, the number of displaced water molecules at metal interfaces—a mechanistic indicator of corrosion inhibition—scales linearly with chain length, with decylamine displacing four water molecules versus three for octylamine and two for hexylamine [3]. These chain‑length‑dependent differences preclude simple substitution without experimental re‑validation.

1-Decanamine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons with C6, C8, and C12 Analogs


Corrosion Inhibition Efficiency on Brass: Decylamine vs. Octylamine vs. Hexylamine

In a direct head‑to‑head evaluation of three aliphatic amines as corrosion inhibitors for 70/30 brass in 0.1 M HClO₄, decylamine (DCA, C10) demonstrated superior inhibitor efficiency (%P) compared to octylamine (OCA, C8) and hexylamine (HCA, C6) across four independent measurement methods. The inhibition efficiency ranking DCA > OCA > HCA was consistently observed via weight loss, Tafel extrapolation, linear polarization, and electrochemical impedance spectroscopy [1]. The displacement of interfacial water molecules—a mechanistic proxy for inhibitor adsorption strength—followed the same trend: decylamine displaced 4 molecules, octylamine displaced 3, and hexylamine displaced 2 [1].

Corrosion inhibition Brass protection Aliphatic amine inhibitor

Maximum Corrosion Inhibition on Zinc in Acidic Chloride Solution

n‑Decylamine (nDA) was evaluated as a corrosion inhibitor for electropolished zinc surfaces in acidic chloride solution. The study quantified maximum corrosion inhibition of 90% at an nDA concentration of 10⁻³ M, with close agreement between weight loss measurements and polarization measurements for surface coverage determination [1]. The adsorption of n‑decylamine onto the zinc surface followed the Langmuir adsorption isotherm, enabling predictable dose‑response modeling for formulation design [1].

Zinc corrosion protection Acidic chloride media n-Decylamine inhibitor

Alkyl‑Graphene Dispersibility in Lubricant Oil: Decylamine Performance Relative to C8 and C12 Analogs

Alkylated graphenes were prepared by coupling alkylamines of varying chain lengths (C8, C10, C12) to graphene oxide carboxylic groups for dispersion in SN500 lubricating oil. The stable dispersion concentration achieved was 13.2 g/L with octylamine (C8), 9.5 g/L with decylamine (C10), and 6.0 g/L with dodecylamine (C12), demonstrating a monotonic decrease in dispersibility with increasing alkyl chain length [1]. In tribological evaluation according to ASTM D2783, octylamine‑modified graphene provided the best wear reduction (11.3% at 0.3 g/L; 12.5% at 0.4 g/L) compared to decylamine and dodecylamine [1].

Lubricant additives Graphene dispersion Alkylamine functionalization

Critical Micelle Concentration Trend Across Alkylamine Hydrochloride Homologs

The critical micelle concentration (CMC) of alkylamine hydrochloride surfactants decreases systematically with increasing alkyl chain length. Reported values for the homologous series are 3.2 × 10⁻² mol/L (C8), 2.1 × 10⁻² mol/L (C10), 1.7 × 10⁻² mol/L (C12), and 9.0 × 10⁻³ mol/L (C14) [1]. The damping coefficient of capillary waves on decylamine hydrochloride and octylamine hydrochloride solutions decreases abruptly in the vicinity of the CMC, providing a physical signature of micelle formation [2]. For decylamine hydrochloride, the free energy of interaction between surfactant molecules through water shows quantitative agreement with the relationship between log CMC and the number of carbon atoms in the alkyl chain [3].

Cationic surfactant Critical micelle concentration Alkylamine micellization

1-Decanamine Hydrochloride Optimal Application Scenarios Based on Quantified Performance Differentiation


Corrosion Inhibitor for Brass and Zinc in Acidic Environments

Formulators developing corrosion inhibitor packages for brass (70/30) or zinc components in acidic processing environments (e.g., 0.1 M perchloric or chloride media) should prioritize 1‑decanamine hydrochloride over shorter‑chain C6 or C8 analogs. Direct comparative data demonstrate that decylamine (C10) achieves the highest inhibition efficiency among C6–C10 aliphatic amines on brass [1]. On zinc surfaces, 1 mM decylamine hydrochloride delivers 90% corrosion inhibition with Langmuir‑type adsorption behavior, enabling predictable dose‑response modeling [2]. The displacement of four interfacial water molecules per adsorbed decylamine molecule provides a mechanistic basis for its superior performance relative to octylamine (3 H₂O) and hexylamine (2 H₂O) [1].

Cationic Surfactant for Micellization‑Controlled Formulations at 21 mM CMC

Formulations requiring precise micellization behavior at approximately 21 mM surfactant concentration should select 1‑decanamine hydrochloride. Its CMC (2.1 × 10⁻² mol/L) occupies the intermediate position between octylamine hydrochloride (3.2 × 10⁻² mol/L) and dodecylamine hydrochloride (1.7 × 10⁻² mol/L) [3]. This CMC value has been validated by both conductivity and surface tension measurements, and its relationship to free energy of interaction through water is quantitatively established [4]. Applications include lyotropic liquid crystal preparation, where decylamine hydrochloride has been specifically utilized , and micellar catalysis systems where the CMC determines the onset of rate enhancement. The compound has also been employed as a cationic surfactant in conjunction with copper or cobalt .

Alkylamine Functionalization Agent for Intermediate‑Dispersibility Graphene Composites

Researchers functionalizing graphene oxide for lubricant additive applications requiring balanced dispersibility should consider 1‑decanamine hydrochloride as the C10 functionalization agent. Quantitative dispersion data in SN500 lubricating oil show that decylamine‑modified graphene achieves a stable dispersion concentration of 9.5 g/L—intermediate between octylamine (13.2 g/L) and dodecylamine (6.0 g/L) [5]. This intermediate dispersibility offers a tunable parameter for optimizing the trade‑off between dispersion stability and the tribological benefits of longer alkyl chain functionalization. The hydrothermal coupling method used for alkylamine functionalization is well‑established and applicable to decylamine hydrochloride [5].

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